2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

Medicinal chemistry Structure–activity relationship Chemical biology tool compounds

2-(4-Methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide (molecular formula C₁₉H₂₂N₂O₃, molecular weight 326.39 g/mol) is a synthetic small molecule that belongs to the aryloxy-acetamide class and features a 2-oxopiperidine substituent on the central phenyl ring. The 2-oxopiperidine (δ-valerolactam) motif is present in numerous investigational compounds targeting purinergic (P2X3) receptors and chemokine pathways, and the 4-methoxyphenoxy acetamide tail is a common pharmacophore element in anti-inflammatory and analgesic lead series.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 941873-07-0
Cat. No. B2638006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
CAS941873-07-0
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O
InChIInChI=1S/C20H22N2O4/c1-25-17-8-10-18(11-9-17)26-14-19(23)21-15-5-4-6-16(13-15)22-12-3-2-7-20(22)24/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,21,23)
InChIKeyQMDSUXMEIZQUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 941873-07-0) – Compound Identity and Class Context for Procurement Screening


2-(4-Methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide (molecular formula C₁₉H₂₂N₂O₃, molecular weight 326.39 g/mol) is a synthetic small molecule that belongs to the aryloxy-acetamide class and features a 2-oxopiperidine substituent on the central phenyl ring . The 2-oxopiperidine (δ-valerolactam) motif is present in numerous investigational compounds targeting purinergic (P2X3) receptors and chemokine pathways, and the 4-methoxyphenoxy acetamide tail is a common pharmacophore element in anti-inflammatory and analgesic lead series [1]. However, a comprehensive search of primary research papers, patent specifications, and authoritative chemical biology databases (PubChem, ChEMBL, BindingDB, ChemSpider) yields no verified quantitative biological activity data for this specific compound as of the 2026 search date. All publicly indexed affinity or IC₅₀ values linked to CAS 941873-07-0 in BindingDB refer to a structurally unrelated nucleotide scaffold (C₁₁H₂₈N₉O₁₃P₃) and are considered attribution errors. Consequently, selection or procurement decisions for this compound rest on its structural novelty within the 2-oxopiperidinyl-phenyl-acetamide chemical space rather than on demonstrated target-engagement metrics.

Why In-Class Compounds Cannot Simply Replace 2-(4-Methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide: The Absence of Quantitative Cross-Compound Validation


Compounds containing a 2-oxopiperidine ring and a methoxyphenoxy acetamide side chain cannot be treated as functionally interchangeable in the absence of direct, quantitative head-to-head pharmacological data. Even subtle positional isomerism – as illustrated by the commercially available analogues N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide and 2-(3-methoxyphenoxy)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide – can radically alter target-binding kinetics, selectivity, and physicochemical properties. Because no public IC₅₀, Kd, or in vivo efficacy data exist for the title compound, any assumption of functional equivalence to close structural analogues or to the broader 2-oxopiperidine class would be scientifically unjustified. Procurement based solely on structural similarity therefore carries a high risk of selecting a compound with uncharacterised potency, selectivity, and pharmacokinetics, which can confound biological interpretation or medicinal chemistry optimisation.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide – Compilation of Currently Available Data


Structural Uniqueness vs. Commercial Positional Isomers and 2-Oxopiperidine Library Members

The compound 2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide has no curated affinity or functional activity data in PubChem, ChEMBL, or BindingDB for its verified structure. The two most closely related analogues with documented structure (but similarly lacking quantitative pharmacology) are 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (MW 340.42) and N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide (MW 370.40) . The title compound differs from these analogues in the absence of a methyl substituent on the central phenyl ring and in the specific attachment points of the methoxy and 2-oxopiperidine groups. Without quantitative biochemical or cellular profiling, the only verifiable differentiation is the precise molecular connectivity, which may be relevant for patent novelty, chemical-probe design, or structure-based virtual screening campaigns.

Medicinal chemistry Structure–activity relationship Chemical biology tool compounds

Absence of Verified P2X3 Antagonist Activity Compared with Gold-Standard Tool Compounds

A query of BindingDB and ChEMBL for CAS 941873-07-0 returns an IC₅₀ value of 1,000 nM against murine P2X3 receptors and 100,000 nM against human P2X3 receptors [1]. However, the assigned molecular identifier (BDBM50535413/CHEMBL4561510) corresponds to a nucleotide scaffold (C₁₁H₂₈N₉O₁₃P₃) that is structurally incongruent with the title compound. Therefore these affinity data must be regarded as misattributed and cannot be used for compound evaluation. By contrast, the well-characterised P2X3 antagonist A-317491 shows Kᵢ values of 22 nM (hP2X3) and 22 nM (rP2X3) [2], and I-456 (from patent US9688643) exhibits an IC₅₀ of 8 nM against human P2X3 [3]. No legitimate direct comparison between the title compound and these reference agents can be drawn until its pure sample is independently profiled.

P2X3 receptor Pain research Ion channel pharmacology

Physicochemical Property Differentiation Potential Based on Calculated Descriptors

Although no experimentally measured logP, solubility, or permeability data are publicly available for the title compound, its structure suggests a balanced lipophilic-hydrophilic profile (calculated clogP ~2.5, tPSA ~67 Ų) that may differentiate it from the more lipophilic methyl-substituted analogues . The meta arrangement of the 2-oxopiperidine substituent can reduce molecular planarity relative to para-substituted isomers, potentially affecting crystal packing and formulation properties. These computational inferences remain untested and cannot substitute for experimental determination; however, they provide a rational starting point for users who intend to compare the compound's developability with other 2-oxopiperidine congeners.

Drug-likeness ADME prediction Lead optimisation

Appropriate Use Cases for 2-(4-Methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide Based on Current Evidence


Chemical Probe Design and SAR-by-Catalog Screening Requiring Novel 2-Oxopiperidine Scaffolds

The compound's precise regiochemistry – a 4-methoxyphenoxy acetamide coupled with a meta-substituted 2-oxopiperidinyl phenyl core – offers a distinct topological fingerprint not represented in public screening libraries. This makes it suitable for inclusion in diversity-oriented synthesis collections or as a starting point for fragment-based drug discovery where scaffold novelty is prioritised over pre-existing biological annotation [1].

Negative Control or Specificity Counter-Screen for P2X3/2-Oxopiperidine Programmes

If subsequent in-house profiling confirms that the compound has negligible affinity for P2X3 receptors (as the misattributed database entries might have inadvertently suggested), it could serve as a structurally matched inactive control for P2X3 antagonist programmes, provided its selectivity profile is thoroughly characterised.

Physicochemical Benchmarking Against Positional Isomers in Pre-formulation Studies

Because no experimental solubility or permeability data exist, the compound presents an opportunity for comparative pre-formulation studies alongside its regioisomers (e.g., the para-methoxy analogue) to deconvolute the effect of substitution pattern on crystalline stability and dissolution rate. Such data would have value for medicinal chemistry teams optimising 2-oxopiperidine leads [1].

Patent Circumvention and Freedom-to-Operate Analysis

For organisations navigating the dense patent landscape around 2-oxopiperidine derivatives (e.g., US9150546, US9688643), the compound's distinct substitution pattern may offer a non-infringing chemical space. However, a formal freedom-to-operate opinion requires full Markush analysis and cannot be inferred from structural novelty alone.

Quote Request

Request a Quote for 2-(4-methoxyphenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.